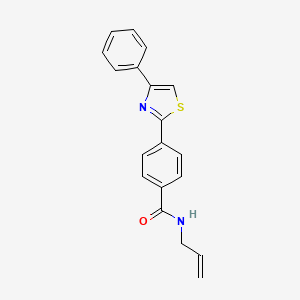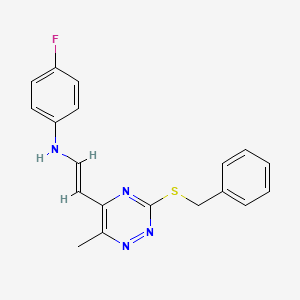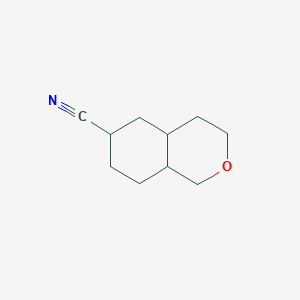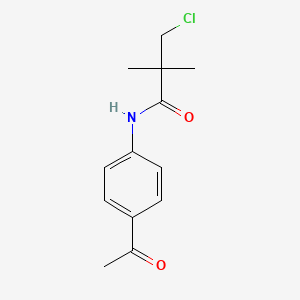![molecular formula C16H15F3N4O4S B2755682 1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 1024289-55-1](/img/structure/B2755682.png)
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine, also known as NPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
Materials Science and Coordination Chemistry
Compounds with similar structures have been utilized in the synthesis and characterization of new metal complexes, which have potential applications in catalysis, materials science, and as models for studying metal-ligand interactions. For instance, Bharati et al. (2013) synthesized square planar Ni(II) complexes involving N–S bonding. These complexes were characterized using various techniques, and their thermal degradation pathways were investigated, providing insights into the stability and decomposition of such materials under different conditions (Bharati et al., 2013).
Medicinal Chemistry: Antibacterial and Antifungal Agents
Piperazine derivatives have shown promise as antibacterial and antifungal agents. Matsumoto and Minami (1975) reported on the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, highlighting the potential of piperazine-containing compounds in developing new antibiotics (Matsumoto & Minami, 1975). Additionally, novel piperazine derivatives with sulfonyl groups have been synthesized and shown to possess significant antibacterial activities, suggesting their potential utility in combating bacterial infections (Wu Qi, 2014).
Drug Development: Adenosine Receptor Antagonists
In the realm of pharmaceutical development, piperazine derivatives have been explored for their potential as adenosine receptor antagonists, which could have applications in treating various conditions such as cardiovascular diseases, neurological disorders, and cancer. Borrmann et al. (2009) developed 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, identifying compounds with subnanomolar affinity and high selectivity for the A2B adenosine receptor, highlighting the therapeutic potential of these molecules (Borrmann et al., 2009).
Synthetic Methodology
Research into the synthesis and functionalization of piperazine derivatives contributes to the broader field of synthetic organic chemistry, offering new routes to construct complex molecules for various applications. Techniques such as sulfomethylation have been used to modify polyazamacrocycles, including piperazine, providing new pathways for the synthesis of macrocyclic chelates with potential applications in medicinal chemistry and materials science (van Westrenen & Sherry, 1992).
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O4S/c17-16(18,19)12-5-6-15(20-11-12)21-7-9-22(10-8-21)28(26,27)14-4-2-1-3-13(14)23(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGYRHZVQRKUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

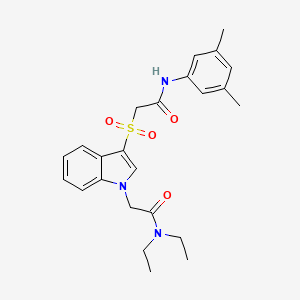
![7-Chloro-1-(2-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2755601.png)
![4-(dimethylamino)-2-[2-({[(4-nitrobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B2755605.png)

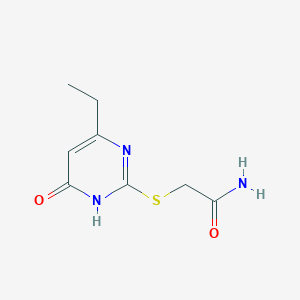
![{2-[(Dimethylamino)methyl]-1,3-oxazol-4-yl}methanamine](/img/structure/B2755608.png)
![N-[1-(4-Tert-butylphenyl)cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2755609.png)
![2-{[6-(benzenesulfonyl)pyridazin-3-yl]sulfanyl}-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/structure/B2755612.png)
